molecular formula C17H18FN3O3 B5719066 2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-nitrophenol

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-nitrophenol

Cat. No.: B5719066
M. Wt: 331.34 g/mol
InChI Key: GTQDSMATJQPZKP-UHFFFAOYSA-N
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Description

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-nitrophenol is an organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-nitrophenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions for each step to ensure high yield and purity. Common solvents used in these processes include hexane, toluene, and dimethylformamide .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through the inhibition of equilibrative nucleoside transporters (ENTs). It is more selective for ENT2 than ENT1, and it acts as an irreversible and non-competitive inhibitor. Molecular docking studies suggest that it binds to a unique site on the transporter, distinct from other conventional inhibitors .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-15-3-1-2-4-16(15)20-9-7-19(8-10-20)12-13-11-14(21(23)24)5-6-17(13)22/h1-6,11,22H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQDSMATJQPZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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